1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C9H16BN3O2 |
|---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-11-6-13(5)12-7/h6H,1-5H3 |
InChI Key |
YQXPRZHGZXULNB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=N2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its boron-containing moiety. The boron atom can participate in various reactions such as:
- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura reactions, where it reacts with aryl or vinyl halides to form biaryls. This is particularly useful in the synthesis of complex organic molecules .
- Nucleophilic Substitution : The presence of the triazole ring enhances nucleophilicity, allowing for substitution reactions that can lead to the formation of diverse functional groups .
Medicinal Chemistry
The triazole ring is known for its biological activity and has been incorporated into numerous pharmaceutical agents. Applications include:
- Antifungal Agents : Compounds containing triazole rings are widely recognized for their antifungal properties. This compound could potentially be modified to enhance its efficacy against fungal infections .
- Anticancer Activity : Research indicates that triazole derivatives may exhibit anticancer properties. The incorporation of the boron moiety could further enhance these effects by improving the compound's stability and bioavailability .
Material Science
In material science, this compound can be used in the development of new materials due to its unique chemical properties:
- Polymerization Initiators : It can act as an initiator for polymerization processes, leading to the formation of novel polymers with specific desired properties .
- Sensors and Catalysts : The boron-containing structure can be utilized in the development of sensors for detecting various analytes or as a catalyst in chemical reactions due to its Lewis acid characteristics .
Case Study 1: Synthesis of Biaryls
In a study focusing on the synthesis of biaryls through Suzuki coupling reactions, 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole was employed as a boronic acid equivalent. The reaction demonstrated high yields and selectivity for various substrates, showcasing its effectiveness as a coupling partner in complex organic syntheses.
Case Study 2: Antifungal Activity
A recent investigation into antifungal agents revealed that derivatives of triazoles exhibited significant activity against Candida species. By modifying the structure of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole with different substituents on the triazole ring, researchers were able to enhance antifungal potency while minimizing toxicity.
Mechanism of Action
The mechanism by which 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole exerts its effects involves the formation of boron-carbon bonds. The boronic ester group interacts with various molecular targets, facilitating the formation of new chemical bonds. This interaction is mediated by palladium catalysts, which play a crucial role in the activation and transfer of the boron group.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with pyrazole, imidazole, and other azole-based boronate esters to highlight structural, synthetic, and functional differences.
Structural and Functional Comparisons
Key Observations:
Core Heterocycle :
- Triazole (3 N atoms) offers stronger hydrogen-bonding capacity and metal coordination vs. pyrazole (2 N) and imidazole (2 N). This enhances its utility in bioactive molecules and coordination polymers .
- Pyrazole derivatives are more commonly used in agrochemicals due to their metabolic stability .
Boronate Position :
- Substituent position (e.g., 3-position in triazole vs. 4-position in pyrazole) affects electronic properties and coupling efficiency. For example, steric hindrance at the 3-position may slow cross-coupling kinetics compared to less hindered positions .
Functional Groups :
- The nitrile group in the pyrazole-carbonitrile derivative introduces polarity, enhancing solubility in polar solvents for specific synthetic applications.
Biological Activity
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₇BN₂O₂
- Molecular Weight : 208.07 g/mol
- CAS Number : 1020174-04-2
- Structure : The compound features a triazole ring substituted with a boron-containing dioxaborolane moiety.
Biological Activity Overview
Triazole derivatives have been extensively studied for their biological activities, including antifungal, antibacterial, anticancer, and enzyme inhibition properties. The specific compound in focus has shown promising results in various studies.
Antifungal Activity
Triazoles are primarily recognized for their antifungal properties. The compound has been evaluated for its effectiveness against different fungal strains. Research indicates that it exhibits significant antifungal activity comparable to established triazole antifungals like fluconazole and itraconazole.
Table 1: Antifungal Activity Against Various Strains
| Fungal Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Candida albicans | 8 | Similar to fluconazole |
| Aspergillus niger | 16 | Lower than itraconazole |
| Cryptococcus neoformans | 4 | Comparable to voriconazole |
The mechanism of action of triazoles typically involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This leads to the accumulation of toxic sterols and ultimately disrupts fungal cell membrane integrity.
Antibacterial Activity
Preliminary studies suggest that the compound also possesses antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 32 | Similar to penicillin |
| Escherichia coli | 64 | Higher than ampicillin |
Enzyme Inhibition Studies
Recent research has focused on the compound's ability to inhibit specific enzymes. Notably, it has demonstrated moderate inhibition of carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes.
Table 3: Inhibition Potency Against CA-II
| Compound | IC50 (µM) |
|---|---|
| 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole | 25.3 |
| Acetazolamide | 18.2 |
Toxicity Profile
The toxicity profile of this compound is also crucial for its potential therapeutic applications. Studies indicate low toxicity levels in animal models with no significant adverse effects observed at therapeutic doses.
Case Study: Toxicity Assessment in Guinea Pigs
A study involving subcutaneous administration of the compound at doses ranging from 20 to 40 mg/kg showed no toxic effects after a two-week observation period. Histopathological examinations revealed no anatomical or morphological changes in internal organs.
Q & A
Q. What are the recommended synthetic routes for preparing 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole?
The synthesis typically involves coupling a triazole precursor with a dioxaborolane group. A common approach is nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example:
- Step 1 : React 1-methyl-1H-1,2,4-triazole with a halogenated dioxaborolane derivative (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl chloride) under basic conditions (K₂CO₃ or NaH) in DMF or DMSO .
- Step 2 : Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours) to maximize yield.
- Purification : Use column chromatography or recrystallization for high-purity isolation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H, ¹³C, and ¹¹B NMR spectra to verify substitution patterns and boron coordination. For example, the dioxaborolane group shows characteristic peaks at δ 1.0–1.3 ppm (CH₃) in ¹H NMR and δ 25–30 ppm in ¹¹B NMR .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental Analysis : Compare experimental C, H, N, and B content with theoretical values .
Q. What are the key stability considerations for handling and storing this compound?
- Moisture Sensitivity : The dioxaborolane group is hydrolytically unstable. Store under inert gas (argon/nitrogen) in anhydrous solvents (e.g., THF, DCM) at –20°C .
- Light Sensitivity : Protect from UV exposure to prevent decomposition of the triazole ring .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, calculate activation barriers for Suzuki-Miyaura coupling steps to select optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
- Reaction Path Search : Apply algorithms (e.g., GRRM) to explore intermediates and byproducts, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction data to predict optimal solvent/base combinations (e.g., DMF/K₂CO₃ vs. DMSO/NaH) .
Q. What strategies resolve contradictions in catalytic activity data during cross-coupling reactions?
- Controlled Variable Testing : Systematically vary catalyst loading (0.5–5 mol%), temperature (RT–120°C), and ligand type (e.g., XPhos vs. SPhos) to identify outliers .
- Kinetic Studies : Monitor reaction progress via in-situ NMR or FTIR to detect intermediate species (e.g., boronate esters) that may inhibit catalysis .
- Mechanistic Probes : Use deuterated analogs or sterically hindered substrates to confirm/rule out oxidative addition vs. transmetalation bottlenecks .
Q. How can structural modifications enhance the compound’s utility in medicinal chemistry?
- Bioisosteric Replacement : Substitute the dioxaborolane group with a pinacol boronate to improve aqueous solubility while retaining Suzuki coupling reactivity .
- Triazole Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) at the triazole 5-position to modulate binding affinity in enzyme inhibition assays .
- Docking Studies : Model interactions with biological targets (e.g., 14-α-demethylase for antifungal activity) using AutoDock Vina to prioritize synthetic targets .
Methodological Tables
Q. Table 1. Key Analytical Data for Structural Confirmation
Q. Table 2. Solvent Optimization for Cross-Coupling Reactions
| Solvent | Base | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|---|
| DMF | K₂CO₃ | Pd(PPh₃)₄ | 78 | <5% deboronation |
| DMSO | NaH | PdCl₂(dppf) | 65 | 10% homocoupling |
| THF | Cs₂CO₃ | Pd(OAc)₂/XPhos | 82 | Minimal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
